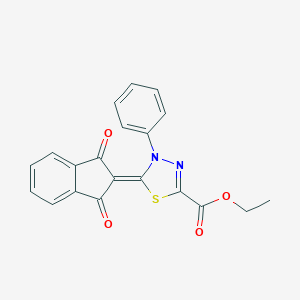![molecular formula C24H19N3OS2 B283136 1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283136.png)
1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, also known as DPTTS, is a novel heterocyclic compound that has been the subject of extensive scientific research due to its potential applications in various fields. DPTTS is a spirocyclic compound that contains a triaza core and two phenyl rings. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. In cancer cells, 1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to induce apoptosis (programmed cell death) by activating the caspase pathway. In microbial and fungal cells, 1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to disrupt the cell membrane and inhibit the growth of these organisms.
Biochemical and Physiological Effects:
1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, antimicrobial activity, and antifungal activity. In vitro studies have shown that 1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one exhibits cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has also been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger.
Avantages Et Limitations Des Expériences En Laboratoire
1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using various methods. Another advantage is that it exhibits a broad range of biological activity, making it a versatile tool for studying various biological processes. However, one limitation is that 1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is relatively unstable and can decompose over time, making it difficult to store and handle. Another limitation is that the mechanism of action of 1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. One direction is to study its potential applications in materials science, including the synthesis of new materials with unique properties. Another direction is to study its potential applications in catalysis, including the synthesis of new catalysts with high activity and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one and its potential applications in medicinal chemistry.
Méthodes De Synthèse
1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been synthesized using different methods, including the reaction of 1,2-dithiolane with 1,3-diphenylpropenone in the presence of triethylamine, and the reaction of 1,2-dithiolane with 1,3-diphenylpropenone in the presence of sodium hydride. The yield of 1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one using these methods was reported to be around 50-60%. Other methods include the reaction of 1,2-dithiolane with 1,3-diphenyl-2-propen-1-one in the presence of sodium hydride and the reaction of 1,2-dithiolane with 1,3-diphenylpropenone in the presence of potassium carbonate. The purity of the synthesized 1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one was confirmed using various spectroscopic techniques, including NMR and IR.
Applications De Recherche Scientifique
1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to exhibit anticancer, antimicrobial, and antifungal activity. In materials science, 1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been used as a building block for the synthesis of new materials with potential applications in organic electronics and optoelectronics. In catalysis, 1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been used as a ligand for the synthesis of new catalysts with potential applications in organic synthesis.
Propriétés
Formule moléculaire |
C24H19N3OS2 |
|---|---|
Poids moléculaire |
429.6 g/mol |
Nom IUPAC |
4,9-diphenyl-2-[(E)-2-phenylethenyl]-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one |
InChI |
InChI=1S/C24H19N3OS2/c28-23-18-29-24(26(23)20-12-6-2-7-13-20)27(21-14-8-3-9-15-21)25-22(30-24)17-16-19-10-4-1-5-11-19/h1-17H,18H2/b17-16+ |
Clé InChI |
AXFALCCTGMJPEO-WUKNDPDISA-N |
SMILES isomérique |
C1C(=O)N(C2(S1)N(N=C(S2)/C=C/C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1C(=O)N(C2(S1)N(N=C(S2)C=CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1C(=O)N(C2(S1)N(N=C(S2)C=CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 7-(4-bromobenzylidene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283053.png)
![Methyl 7-(1,3-benzodioxol-5-ylmethylene)-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283060.png)
![Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283061.png)
![3-benzoyl-6-benzyl-1-(4-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283063.png)
![3-benzoyl-6-benzyl-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283064.png)
![3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283065.png)
![3-benzoyl-6-(4-methylbenzyl)-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283066.png)
![3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283067.png)


![Ethyl 1-(4-methylphenyl)-8-oxo-9-phenyl-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283070.png)
![Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283071.png)
![3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283073.png)
![3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283074.png)